KG-501

Description

Structure

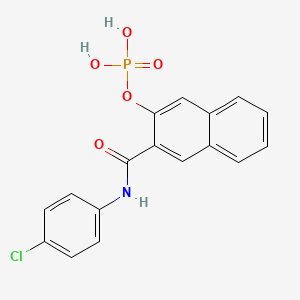

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClNO5P/c18-13-5-7-14(8-6-13)19-17(20)15-9-11-3-1-2-4-12(11)10-16(15)24-25(21,22)23/h1-10H,(H,19,20)(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAQWBFHPMSXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Cl)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171275 | |

| Record name | N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18228-17-6 | |

| Record name | N-(4-Chlorophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18228-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtholas-ephosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-E phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHOLAS-EPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6R6B93QFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KG-501 as a CREB Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is linked to various pathologies, notably cancer and neurological disorders, making it a compelling target for therapeutic intervention. KG-501 has emerged as a significant small-molecule inhibitor of CREB-mediated transcription. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory profile, and its effects on cellular signaling pathways. Furthermore, this guide furnishes detailed protocols for key experimental assays essential for the characterization of this compound and similar CREB inhibitors, alongside visual representations of the relevant biological pathways and experimental workflows.

Introduction

The cyclic AMP (cAMP) response element-binding protein (CREB) is a leucine zipper transcription factor that, upon activation, modulates the expression of a wide array of target genes. The activation of CREB is a multi-step process initiated by various signaling cascades that converge on the phosphorylation of CREB at a key serine residue (Ser-133). This phosphorylation event facilitates the recruitment of the coactivator CREB-binding protein (CBP) and its paralog p300. The interaction between the kinase-inducible domain (KID) of phosphorylated CREB (pCREB) and the KIX domain of CBP/p300 is critical for the assembly of the transcriptional machinery and subsequent gene expression.

This compound (also known as Naphthol AS-E phosphate) is a cell-permeable small molecule identified as an inhibitor of the CREB signaling pathway. It functions by disrupting the crucial protein-protein interaction between pCREB and CBP, thereby attenuating CREB-dependent gene transcription. This guide serves as a technical resource for researchers engaged in the study of CREB signaling and the development of novel inhibitors.

Mechanism of Action of this compound

This compound exerts its inhibitory effect not by preventing the phosphorylation of CREB itself, but by targeting the subsequent recruitment of the coactivator CBP. Specifically, this compound binds to the KIX domain of CBP, a highly conserved protein interaction module. This binding event allosterically hinders the interaction between the KIX domain and the phosphorylated KID domain of CREB.[1][2] By disrupting the formation of the pCREB-CBP complex, this compound effectively blocks the transcriptional activation of CREB target genes.[2] It is important to note that while this compound is a potent inhibitor of the CREB:CBP interaction, it has also been shown to affect other transcription factors that utilize the KIX domain as a coactivator, such as NF-κB and Myb.[3]

Signaling Pathway of CREB Inhibition by this compound

Quantitative Data Presentation

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 6.89 μM | CREB Inhibition | [4][5] |

| Ki | ~90 μM | Disruption of pCREB (Ser-133) binding to KIX | [3][4] |

| Ki | 10 μM | Disruption of CREB-dependent transcription | [2][6] |

| Ki | 50 μM | Disruption of CREB:CBP interaction (FRET assay) | [2][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CREB inhibitors. The following sections provide step-by-step protocols for key experiments used to characterize the activity of this compound.

Cell Culture and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for these assays due to their high transfection efficiency and robust response to cAMP-inducing agents.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Forskolin Stock Solution: Prepare a 10 mM stock solution of forskolin in DMSO. Forskolin is used to elevate intracellular cAMP levels and thereby activate CREB. Store at -20°C.

Experimental Workflow Overview

CREB-Responsive Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit CREB-mediated gene transcription.

Materials:

-

HEK293T cells

-

CRE-luciferase reporter plasmid (containing multiple cAMP response elements upstream of a luciferase gene)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.

-

Transfection reagent (e.g., Lipofectamine 2000)

-

96-well white, clear-bottom tissue culture plates

-

This compound and Forskolin stock solutions

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Pre-treatment with this compound: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 μM) or DMSO vehicle control for 20-30 minutes.[2][7]

-

Stimulation: Add forskolin to a final concentration of 10 μM to all wells except for the unstimulated control.[2][7]

-

Incubation: Incubate the cells for an additional 4-6 hours.[2][7]

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and control luciferase activities using a luminometer according to the luciferase assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the control reporter activity for each well. Calculate the fold induction of luciferase activity by forskolin and the percentage of inhibition by this compound.

Quantitative PCR (qPCR) for CREB Target Gene Expression

This method quantifies the effect of this compound on the mRNA levels of endogenous CREB target genes.

Materials:

-

HEK293T cells

-

6-well tissue culture plates

-

This compound and Forskolin stock solutions

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for CREB target genes (e.g., NR4A2, c-FOS, RGS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Procedure:

-

Cell Seeding and Treatment: Seed HEK293T cells in 6-well plates. Once confluent, pre-treat with this compound (e.g., 10 and 25 μM) or DMSO for 30 minutes, followed by stimulation with 10 μM forskolin for 45 minutes.[7]

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a suitable master mix and specific primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Mammalian Two-Hybrid Assay

This assay directly assesses the ability of this compound to disrupt the in-cell interaction between the CREB KID and the CBP KIX domain.

Materials:

-

HEK293T cells

-

Expression vectors for:

-

GAL4 DNA-binding domain fused to the CREB KID (GAL4-KID)

-

VP16 activation domain fused to the CBP KIX domain (VP16-KIX)

-

-

A reporter plasmid with a GAL4 upstream activation sequence driving a luciferase gene.

-

A control plasmid for transfection normalization.

-

Transfection reagent, 96-well plates, this compound, Forskolin, and luciferase assay reagents as described above.

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the GAL4-KID, VP16-KIX, GAL4-reporter, and control plasmids.

-

Incubation: Incubate for 24 hours post-transfection.

-

Treatment: Pre-treat the cells with this compound (e.g., 10 μM) or DMSO for 30 minutes, followed by stimulation with 10 μM forskolin.[2]

-

Incubation: Incubate for an additional 4-6 hours.

-

Luciferase Assay: Perform the luciferase assay as described in section 4.2.

-

Data Analysis: A decrease in the forskolin-induced luciferase activity in the presence of this compound indicates the disruption of the KID:KIX interaction.

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of the CREB signaling pathway. Its ability to disrupt the pCREB:CBP interaction provides a specific mechanism for inhibiting CREB-mediated gene transcription. The experimental protocols detailed in this guide offer a robust framework for characterizing this compound and for the screening and development of novel, more potent, and selective CREB inhibitors. As our understanding of the complexities of CREB signaling deepens, the development of such targeted therapeutics holds significant promise for the treatment of a range of human diseases.

References

- 1. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.jp]

- 2. Mammalian Two-Hybrid Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Mammalian two-hybrid assay for detecting protein-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Two-hybrid for Protein-Protein Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 7. researchgate.net [researchgate.net]

The Disruption of the CREB-CBP Interaction by KG-501: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) and its coactivator, the CREB-binding protein (CBP), are critical players in the transcriptional regulation of genes involved in a myriad of cellular processes, including proliferation, differentiation, and survival. The interaction between the phosphorylated kinase-inducible domain (KID) of CREB and the KIX domain of CBP is a key node in these signaling pathways. Dysregulation of CREB-mediated transcription is implicated in various diseases, including cancer and neurodegenerative disorders. KG-501, a small molecule inhibitor, has emerged as a valuable tool for studying and potentially targeting this interaction. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments used to characterize its effects.

Introduction to the CREB-CBP Interaction

Cellular signaling cascades, often initiated by hormones and growth factors, converge on the phosphorylation of CREB at a specific serine residue (Ser-133)[1]. This phosphorylation event induces a conformational change in the KID of CREB, promoting its interaction with the KIX domain of CBP and its paralog, p300[1][2]. CBP/p300 are large multi-domain proteins that function as transcriptional co-activators and possess intrinsic histone acetyltransferase (HAT) activity[3][4]. The recruitment of CBP/p300 to gene promoters leads to chromatin remodeling and the assembly of the transcriptional machinery, ultimately resulting in the expression of CREB target genes[2][5][6]. The CREB-CBP interaction is a highly regulated and essential process for normal cellular function, and its disruption offers a therapeutic avenue for diseases characterized by aberrant CREB signaling.

This compound: A Small Molecule Inhibitor of the CREB-CBP Interaction

This compound, also known as 2-naphthol-AS-E-phosphate, was identified through screening for small molecules that could disrupt the interaction between CREB and CBP[1][2]. It functions as an antagonist of this protein-protein interaction, thereby inhibiting CREB-mediated gene transcription[7][8].

Mechanism of Action

This compound specifically targets the KIX domain of CBP[2][8][9]. Structural studies have revealed that this compound binds to a surface on the KIX domain that is distal to the primary binding groove for phosphorylated CREB[1][2]. This binding site includes a critical arginine residue (Arg-600) that is essential for the stable interaction between CREB and CBP[2][8][9]. By binding near Arg-600, this compound allosterically inhibits the association of phosphorylated CREB with the KIX domain, effectively uncoupling upstream signaling from downstream transcriptional activation[2][8][9]. Importantly, this compound does not affect the phosphorylation of CREB itself, nor does it inhibit the general histone acetyltransferase activity of CBP[8].

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| Ki for disruption of CREB-dependent transcription | 10 µM | Not specified | [7] |

| Ki for disruption of CREB:CBP interaction | 50 µM | Not specified | [7] |

| Ki for disruption of phospho (Ser-133) CREB binding to KIX | ≈90 µM | In vitro binding assay with purified proteins | [7] |

| Concentration for 95% reduction of KID:KIX interaction in vivo | 10 µM | Mammalian two-hybrid assay in HEK293T cells stimulated with forskolin | [1] |

| Concentration for significant inhibition of CREB target gene NR4A2 mRNA induction | 10 µM and 25 µM | Quantitative PCR in HEK293T cells stimulated with forskolin | [10] |

| Concentration for blocking cAMP-dependent induction of GAL4-CREB | Dose-dependent | Luciferase reporter assay in HEK293T cells | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CREB-CBP signaling pathway and a general experimental workflow for characterizing inhibitors like this compound.

Figure 1: CREB-CBP Signaling Pathway and Point of Inhibition by this compound.

Figure 2: Experimental Workflow for Characterizing this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of this compound.

Fluorescence Polarization (FP) Assay

Purpose: To quantitatively measure the binding affinity of this compound to the KIX domain of CBP and its ability to compete with a fluorescently labeled CREB-derived peptide.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide derived from the CREB KID (tracer) will tumble rapidly in solution, resulting in low polarization. When it binds to the much larger KIX domain, its tumbling slows, and the polarization of the emitted light increases. This compound will compete with the tracer for binding to KIX, causing a decrease in polarization.

Protocol:

-

Reagents and Materials:

-

Purified recombinant KIX domain of CBP.

-

Fluorescently labeled peptide tracer (e.g., FITC-conjugated peptide corresponding to the KID of CREB).

-

This compound stock solution (e.g., in DMSO).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

-

Black, low-volume 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In each well of the 384-well plate, add the KIX domain to a final concentration that gives a robust signal window (typically in the low nanomolar range).

-

Add the this compound dilutions to the wells. Include wells with DMSO only as a control (maximum polarization) and wells with only the tracer and buffer (minimum polarization).

-

Add the fluorescently labeled CREB peptide tracer to all wells at a fixed concentration (typically at or below its Kd for the KIX domain).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using the plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP)

Purpose: To demonstrate the disruption of the CREB-CBP interaction by this compound in a cellular context.

Principle: An antibody specific for a "bait" protein (e.g., CREB) is used to pull it down from a cell lysate. If a "prey" protein (e.g., CBP) is interacting with the bait, it will be co-precipitated. The presence of the prey protein in the immunoprecipitate is then detected by Western blotting.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T) to an appropriate confluency.

-

Treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

-

Stimulate the cells with an agent that induces CREB phosphorylation (e.g., forskolin) for a short period (e.g., 30 minutes) before harvesting.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-CREB antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-CBP antibody to detect the co-immunoprecipitated CBP.

-

Probe a separate blot with an anti-CREB antibody to confirm the immunoprecipitation of the bait protein.

-

Luciferase Reporter Assay

Purpose: To assess the effect of this compound on CREB-dependent gene transcription.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple cAMP response elements (CREs) is transfected into cells. The activity of CREB is measured by the amount of light produced by the luciferase enzyme.

Protocol:

-

Cell Transfection:

-

Plate cells (e.g., HEK293T) in a multi-well plate.

-

Co-transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours, pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a CREB activator (e.g., forskolin) for an appropriate duration (e.g., 6-8 hours).

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the activity of the co-transfected control reporter for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control reporter activity for each sample.

-

Express the results as a fold induction over the unstimulated control.

-

Plot the fold induction against the this compound concentration.

-

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of the CREB-CBP interaction. Its well-defined mechanism of action and the availability of robust assays to measure its effects make it a powerful tool for researchers in academia and industry. The data and protocols presented in this guide provide a comprehensive resource for scientists seeking to utilize this compound to dissect CREB signaling pathways and explore the therapeutic potential of inhibiting this critical protein-protein interaction. Further studies may focus on optimizing the potency and pharmacokinetic properties of this compound analogs for in vivo applications.

References

- 1. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. CREB‐binding protein regulates lung cancer growth by targeting MAPK and CPSF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBP, a transcriptional coactivator and acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medkoo.com [medkoo.com]

- 9. A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of KG-501 in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small-molecule inhibitor KG-501, detailing its mechanism of action, its impact on critical signaling pathways, and the experimental methodologies used to elucidate its function. This compound serves as a crucial tool for studying gene transcription and has potential implications in therapeutic development.

Core Mechanism of Action: A Targeted Disruption

This compound is a potent and specific inhibitor of the cAMP response element-binding protein (CREB) signaling pathway.[1][2][3] Its primary function is not to prevent the activation of CREB itself, but to block its ability to initiate gene transcription. This is achieved by disrupting the crucial protein-protein interaction between phosphorylated CREB (pCREB) and its essential coactivator, the CREB-binding protein (CBP).[4][5][6]

The mechanism is highly specific: this compound binds directly to the KIX domain of CBP, a region responsible for docking with pCREB.[2][4][6] The binding site for this compound on the KIX domain is located near the Arg-600 residue, a site distal to the main CREB binding groove but still critical for the interaction.[4][5][6] By occupying this site, this compound allosterically prevents the recruitment of CBP to CREB-regulated promoters, thereby halting the transcription of downstream target genes. A key characteristic of this compound's action is that it does not inhibit the upstream phosphorylation of CREB at the Serine-133 residue, indicating it acts downstream of kinases like PKA.[4][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. medkoo.com [medkoo.com]

- 5. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

The Modulatory Effect of KG-501 on CREB-Mediated Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is linked to various pathologies, making it a compelling target for therapeutic intervention. KG-501 has emerged as a key small-molecule inhibitor of the CREB signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effect on CREB. It details the experimental protocols used to characterize this interaction and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in modulating CREB-dependent gene transcription.

Introduction

The cAMP response element-binding protein (CREB) is a cellular transcription factor that modulates the expression of genes containing cAMP response elements (CRE). The transcriptional activity of CREB is primarily regulated by phosphorylation at Serine-133. This phosphorylation event, triggered by various upstream signaling cascades such as the cAMP/PKA pathway, facilitates the recruitment of the coactivator CREB-binding protein (CBP) and its paralog p300. The interaction between the kinase-inducible domain (KID) of phosphorylated CREB (pCREB) and the KIX domain of CBP is critical for the assembly of the transcriptional machinery and subsequent gene expression.

This compound (2-naphthol-AS-E-phosphate) has been identified as a small-molecule inhibitor that targets this specific protein-protein interaction. Unlike inhibitors that prevent CREB phosphorylation, this compound acts downstream, effectively uncoupling pCREB from its transcriptional coactivator, thereby attenuating the expression of CREB target genes. This guide elucidates the molecular basis of this inhibition and provides the technical framework for its investigation.

Mechanism of Action of this compound

This compound does not inhibit the upstream kinases responsible for CREB phosphorylation at Ser-133. Instead, its primary mechanism involves the disruption of the protein-protein interaction between pCREB and the KIX domain of CBP.[1][2] Structural studies have revealed that this compound binds to a surface on the KIX domain of CBP that is distal to the primary binding groove for pCREB.[2][3] This binding site includes a critical residue, Arginine-600 (Arg-600), which is essential for a stable pCREB:CBP interaction.[3] By binding near this site, this compound allosterically inhibits the association of pCREB with CBP, thereby preventing the recruitment of the transcriptional apparatus necessary for the expression of CREB target genes.[1][2] Consequently, genes involved in processes such as gluconeogenesis and inflammation, like NR4A2, c-fos, and RGS2, show reduced expression in the presence of this compound.[1][2][4]

It has also been observed in specific contexts, such as neuroinflammation, that this compound can inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and reduce intracellular cAMP levels.[5] This suggests that while the primary target of this compound is the CREB:CBP interaction, its effects can propagate to other interconnected signaling pathways, potentially through feedback mechanisms or by affecting other CBP-dependent transcription factors like NF-κB.[5][6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Inhibitory Constants of this compound

| Parameter | Value | Assay Type | Reference |

| Ki (CREB-dependent transcription) | 10 µM | Luciferase Reporter Assay | [2][5] |

| Ki (CREB:CBP interaction) | 50 µM | FRET Assay | [2][5] |

| Ki (pCREB binding to KIX) | ~90 µM | In vitro binding assay | [5][6] |

Table 2: IC50 Value of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 (CREB inhibition) | 6.89 µM | Cell-based Assay | [4] |

Table 3: Effect of this compound on CREB Target Gene Expression

| Cell Line | Treatment | Target Gene | Fold Inhibition | Reference |

| HEK293T | 10 µM Forskolin + 10 µM this compound | NR4A2 | ~60% | [2] |

| HEK293T | 10 µM Forskolin + 25 µM this compound | NR4A2 | >80% | [2] |

| HEK293T | 10 µM Forskolin + 10 µM this compound | KID:KIX Interaction | ~95% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on CREB signaling.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For reporter and two-hybrid assays, cells are typically seeded in 24-well plates and transfected at ~70-80% confluency using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

Luciferase Reporter Assay for CREB Activity

This assay measures the transcriptional activity of CREB by using a reporter plasmid containing a CREB-responsive promoter driving the expression of a luciferase gene.

-

Plasmids:

-

Procedure:

-

Co-transfect HEK293T cells with the reporter and normalization plasmids.

-

24 hours post-transfection, pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 20-30 minutes.[2]

-

Stimulate the cells with a cAMP agonist, such as 10 µM forskolin, for 4 hours to activate the CREB pathway.[2]

-

Lyse the cells using a suitable reporter lysis buffer.

-

Measure luciferase activity using a luminometer after adding the luciferase substrate.

-

Measure β-galactosidase activity in the same lysate using a colorimetric substrate (e.g., ONPG) or a chemiluminescent substrate.

-

Normalize the luciferase activity to the β-galactosidase activity to account for differences in transfection efficiency and cell number.

-

Mammalian Two-Hybrid Assay

This assay is used to directly assess the effect of this compound on the interaction between the CREB-KID and CBP-KIX domains in living cells.

-

Plasmids:

-

Procedure:

-

Co-transfect HEK293T cells with the bait, prey, and reporter plasmids.

-

24 hours post-transfection, pre-treat cells with this compound (e.g., 10 µM) or DMSO.[2]

-

Stimulate with 10 µM forskolin to induce the phosphorylation-dependent KID:KIX interaction.[2]

-

After an appropriate incubation period (e.g., 4-6 hours), lyse the cells.

-

Measure luciferase activity as a readout of the protein-protein interaction.

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the effect of this compound on the mRNA levels of endogenous CREB target genes.

-

Procedure:

-

Treat HEK293T cells with this compound (e.g., 10 and 25 µM) or DMSO for 30 minutes, followed by stimulation with 10 µM forskolin for 45 minutes.[2]

-

Isolate total RNA from the cells using a standard method (e.g., TRIzol reagent or a column-based kit).

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Perform qPCR using SYBR Green chemistry with primers specific for the target gene (e.g., NR4A2) and a housekeeping gene for normalization (e.g., GAPDH).[2]

-

Cycling Conditions (Typical):

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

Melt curve analysis to confirm product specificity.

-

-

Calculate the relative mRNA expression using the ΔΔCt method.

-

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the CREB signaling pathway. Its distinct mechanism of action—disrupting the pCREB:CBP coactivator interaction rather than inhibiting CREB phosphorylation—provides a specific means to interrogate the consequences of blocking CREB-mediated transcription. The experimental protocols detailed in this guide offer a robust framework for investigating the effects of this compound and similar molecules in various cellular contexts. The quantitative data presented underscore its potency and provide a benchmark for future studies. A thorough understanding of how small molecules like this compound modulate these critical protein-protein interactions is essential for the development of novel therapeutic strategies targeting transcription factor-driven diseases.

References

Initial Studies of KG-501 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies of KG-501, a small molecule inhibitor of the CREB-CBP interaction, in various cancer cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Core Findings and Mechanism of Action

This compound, also known as Naphthol AS-E phosphate, has been identified as an inhibitor of the cAMP response element-binding protein (CREB). It functions by disrupting the interaction between the phosphorylated CREB and its coactivator, the CREB-binding protein (CBP).[1] This inhibition is achieved by this compound binding to the KIX domain of CBP.[1] The disruption of the CREB-CBP complex leads to the inhibition of CREB-mediated gene transcription. In the context of cancer, particularly non-small cell lung cancer (NSCLC), this compound has been shown to suppress the expression of pro-angiogenic CXC chemokine genes induced by interleukin-1β (IL-1β), thereby inhibiting angiogenic activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies of this compound.

| Parameter | Value | Assay/System | Reference |

| IC50 (CREB activity) | 6.89 µM | - | [1] |

| Ki (CREB-dependent transcription) | 10 µM | - | |

| Ki (CREB:CBP interaction) | 50 µM | - | |

| Ki (phospho(Ser-133) CREB binding to KIX) | ~90 µM | In vitro binding assay | [1] |

Table 1: Inhibitory Constants of this compound

| Cell Line | Treatment | Effect | Reference |

| HEK293T | Forskolin + this compound | Blocked induction of endogenous CREB target genes (NR4A2, αCG, c-fos, and RGS2) | [1] |

| A549 (NSCLC) | IL-1β + 10 µM this compound | Significantly suppressed IL-1β–induced CXCL5 protein secretion | [1] |

| H1734 (NSCLC) | IL-1β + this compound | Similar suppression of IL-1β–induced effects as in A549 cells | [1] |

| HUVEC | Conditioned medium from IL-1β and this compound treated A549 cells | Significantly lower migration compared to conditioned medium from IL-1β treated cells alone | [1] |

Table 2: Effects of this compound on Cancer Cell Lines and Related Models

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound.

Caption: Mechanism of action of this compound in the CREB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

-

HEK293T, A549, and H1734 cells: These cell lines were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro CREB-CBP Interaction Assay

This assay is designed to measure the inhibitory effect of this compound on the binding of phosphorylated CREB to the KIX domain of CBP.

-

Protein Expression and Purification: Recombinant CREB and the KIX domain of CBP were expressed in E. coli and purified using affinity chromatography.

-

CREB Phosphorylation: Purified CREB was phosphorylated in vitro using protein kinase A (PKA).

-

Binding Assay:

-

Immobilize the KIX domain of CBP on a solid support (e.g., ELISA plate or beads).

-

Incubate the immobilized KIX domain with varying concentrations of this compound.

-

Add phosphorylated CREB to the mixture and incubate to allow for binding.

-

Wash away unbound CREB.

-

Detect the amount of bound CREB using a specific antibody against phosphorylated CREB.

-

-

Data Analysis: The Ki value was determined by analyzing the dose-dependent inhibition of CREB binding by this compound.

Gene Expression Analysis

The effect of this compound on the expression of CREB target genes was assessed using the following protocol.

-

Cell Treatment: Seed A549 or H1734 cells in culture plates and allow them to adhere.

-

Treat the cells with IL-1β in the presence or absence of this compound for a specified time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for the target genes (e.g., CXCL5) and a housekeeping gene for normalization.

-

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Cell Migration Assay

The anti-angiogenic potential of this compound was evaluated by assessing its effect on endothelial cell migration.

-

Preparation of Conditioned Medium:

-

Culture A549 cells and treat them with IL-1β with or without this compound.

-

Collect the culture supernatant (conditioned medium) after 24-48 hours.

-

-

Transwell Migration Assay:

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) in the upper chamber of a Transwell insert.

-

Add the conditioned medium to the lower chamber.

-

Incubate for a period to allow for cell migration through the porous membrane of the insert.

-

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

-

Data Analysis: Compare the number of migrated cells in the different treatment groups.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the effects of this compound in cancer cell lines.

Caption: General experimental workflow for this compound studies.

References

The Impact of KG-501 on Neuronal Cell Development: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that governs neuronal development, plasticity, and survival. Its activity is tightly regulated by phosphorylation and subsequent recruitment of the coactivator CREB-binding protein (CBP). The disruption of this critical interaction presents a therapeutic target for various pathologies. This technical guide provides an in-depth analysis of KG-501, a small-molecule inhibitor that specifically antagonizes the CREB:CBP interaction. We will explore its mechanism of action, its quantifiable effects on neuronal cell viability and gene expression, and the detailed experimental protocols used to elucidate these impacts. This document synthesizes current research to serve as a comprehensive resource for professionals in neuroscience and drug development.

Introduction: The CREB/CBP Axis in Neuronal Function

The transcription factor CREB is a central node in signaling pathways that translate extracellular stimuli into changes in gene expression, which are essential for long-term memory, neuronal survival, and differentiation.[1] Upon activation by various upstream kinases—such as Protein Kinase A (PKA) and Calmodulin-dependent Kinases (CaMKs)—CREB is phosphorylated at the Serine-133 residue.[2][3] This phosphorylation event creates a binding site for the KIX (Kinase Inducible domain interacting) domain of the coactivator CBP.[4] The formation of the pCREB:CBP complex is a critical step for recruiting the transcriptional machinery to CREB target genes, many of which are crucial for neuronal development and function, including Brain-Derived Neurotrophic Factor (BDNF) and Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2, also known as Nurr1).[3][5][6]

This compound (2-naphthol-AS-E-phosphate) was identified as a small molecule that specifically inhibits this activator:coactivator interaction.[4][7] Its mechanism provides a powerful tool for investigating the consequences of CREB pathway inhibition in neuronal systems.

Mechanism of Action of this compound

This compound functions by disrupting the protein-protein interaction between phosphorylated CREB and CBP. Unlike inhibitors that might target upstream kinases, this compound acts downstream of CREB phosphorylation.[8]

-

Binding Target: this compound binds to the KIX domain of CBP. Structural and screening studies have shown that it targets a surface that includes the Arg-600 residue, which is critical for the interaction with pCREB, but is distal to the primary groove that accommodates the phosphorylated KID domain of CREB.[4][7]

-

Functional Consequence: By binding to this allosteric site on the KIX domain, this compound prevents the stable recruitment of CBP to pCREB at the promoter of target genes. This blockade effectively attenuates CREB-mediated gene transcription in response to stimuli like cAMP agonists.[4]

The following diagram illustrates the signaling pathway and the specific point of inhibition by this compound.

Quantitative Data on this compound's Effects

The impact of this compound has been quantified across various experimental systems, from in vitro binding assays to cell-based functional assays.

Table 1: In Vitro Binding and Transcriptional Inhibition

| Parameter | Value | Assay System | Reference |

| Ki (CREB-dependent transcription) | ~10 µM | Luciferase Reporter (HEK293T cells) | [4] |

| Ki (pCREB:CBP interaction) | ~50 µM | FRET Assay | [4][9] |

| Ki (pCREB binding to KIX domain) | ~90 µM | In vitro binding assay | [9] |

| Inhibition of KID:KIX Interaction | 95% reduction at 10 µM | Mammalian Two-Hybrid (HEK293T cells) | [4][8] |

Table 2: Effects on Neuronal Gene Expression (IMR90-derived neurons, 25 µM this compound)

| Gene Target | Time Point | Observed Effect | Putative Function in Neurons | Reference |

| BDNF-AS1 | 3 hours - 14 days | Decrease | Neuronal survival and morphogenesis | [5] |

| NR4A2 (Nurr1) | 3 hours, 1 day | Transient Increase | Dopaminergic neuron physiology | [5][10] |

| 3 days, 14 days | No significant effect | [5] | ||

| FOS | 3 days, 14 days | Decrease | Neuronal activity marker | [5] |

Table 3: Effects on Neuronal Cell Fate and Morphology

| Endpoint | Cell Type | This compound Concentration | Effect | Reference |

| Neuronal Survival | IMR90-derived neurons | Concentration-dependent | Decrease in MAP2+ cells | [11][12] |

| Neurite Outgrowth | IMR90-derived neurons | Not specified | Inhibition | [9][11] |

| Synaptogenesis | IMR90-derived neurons | Not specified | Inhibition | [11] |

| Apoptosis | OGD Neural Stem Cells | Not specified | Decrease in Bcl-2 (anti-apoptotic), Increase in Bax (pro-apoptotic) | [13] |

Experimental Protocols & Methodologies

The following sections outline the key experimental protocols used to characterize the effects of this compound on neuronal cells.

Cell Culture and Neuronal Differentiation

-

Cell Lines: Human induced pluripotent stem cells (hiPSCs), such as the IMR90 cell line, are commonly used.[11][12] For transfection and reporter assays, HEK293T cells are often employed due to their high transfection efficiency.[4][8]

-

Neuronal Differentiation Protocol (hiPSC):

-

hiPSCs are cultured on Matrigel-coated plates in mTeSR™1 medium.

-

Neuronal induction is initiated by switching to a defined neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542) for approximately 10-12 days to generate neural progenitor cells (NPCs).

-

NPCs are then selectively expanded.

-

For terminal differentiation, NPCs are plated onto poly-L-ornithine/laminin-coated plates in a neurobasal medium supplemented with B27, BDNF, GDNF, and cAMP for 4-6 weeks to generate mature, functional neurons.[11][12]

-

This compound Treatment

-

Preparation: this compound (2-naphthol-AS-E-phosphate) is typically dissolved in DMSO to create a stock solution.

-

Application: The stock solution is diluted in the appropriate cell culture medium to final working concentrations, commonly ranging from 10 µM to 50 µM.[5][8] A vehicle control (DMSO equivalent) is always run in parallel.

-

Co-treatment: In many experiments, cells are co-treated with a cAMP pathway agonist, such as forskolin (typically 10 µM), to induce CREB phosphorylation and thus provide a stimulated state against which the inhibitory effect of this compound can be measured.[4][8] Cells are often pre-treated with this compound for 20-30 minutes before the addition of the agonist.[8]

Analysis of Gene Expression (Quantitative RT-PCR)

-

RNA Extraction: Following treatment, total RNA is extracted from neuronal cultures using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treated with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR: Real-time PCR is performed using a SYBR Green-based master mix on a qPCR instrument.

-

Primers: Primers are designed to specifically amplify target genes (e.g., NR4A2, FOS, BDNF) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Analysis: Relative mRNA levels are calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to vehicle-treated controls.[5]

Analysis of Protein Levels and Phosphorylation (Western Blot)

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

Membranes are blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

-

Membranes are incubated overnight at 4°C with primary antibodies (e.g., anti-pCREB (Ser133), anti-CREB, anti-Bcl-2, anti-Bax, anti-Tubulin).

-

After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using software like ImageJ, and protein levels are normalized to a loading control (e.g., Tubulin or GAPDH).[13]

The general workflow for molecular analysis is depicted below.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of the CREB:CBP interaction that serves as an invaluable tool for probing the role of CREB-mediated transcription in neuronal development. The data clearly demonstrate that inhibiting this pathway leads to decreased neuronal survival, impaired neurite outgrowth, and significant alterations in the expression of genes vital for neuronal function.[5][9][11] The methodologies outlined here provide a robust framework for further investigation into the nuanced roles of the CREB signaling axis.

Future research should focus on leveraging hiPSC models from patients with neurodevelopmental or neurodegenerative disorders to determine if the CREB pathway is a viable therapeutic target. Furthermore, the development of more potent and specific second-generation inhibitors based on the this compound scaffold could pave the way for novel therapeutic strategies aimed at modulating neuronal gene expression in disease states.

References

- 1. Activity-Independent Effects of CREB on Neuronal Survival and Differentiation during Mouse Cerebral Cortex Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Nuclear receptor NR4A2 IVS6 +18insG and brain derived neurotrophic factor (BDNF) V66M polymorphisms and risk of Taiwanese Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 12. Development of a pluripotent stem cell derived neuronal model to identify chemically induced pathway perturbations in relation to neurotoxicity: effects of CREB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: KG-501 for Cell-Based Assays

Introduction

KG-501, also known as 2-naphthol-AS-E-phosphate, is a small-molecule inhibitor that effectively disrupts the transcriptional activity of the cAMP response element-binding protein (CREB). It functions by preventing the crucial protein-protein interaction between phosphorylated CREB (p-CREB) and its transcriptional coactivator, CREB-binding protein (CBP). Specifically, this compound binds to the KIX domain of CBP, a surface required for its interaction with p-CREB, thereby blocking CREB-mediated gene transcription. Importantly, this compound does not prevent the upstream phosphorylation of CREB at Serine-133, indicating it acts downstream in the signaling cascade. This compound is a valuable tool for researchers studying CREB-dependent signaling pathways in various biological contexts, including cancer, neuroscience, and inflammation.

Mechanism of Action

The primary mechanism of this compound is the inhibition of the CREB:CBP complex formation. Upon activation by upstream kinases like PKA, CREB is phosphorylated at Ser-133. This phosphorylation event enables the recruitment of the coactivator CBP. This compound targets the KIX domain of CBP, preventing the binding of phosphorylated CREB. This disruption blocks the assembly of the transcriptional machinery at CREB target gene promoters, leading to the suppression of genes involved in processes like cell proliferation, survival, and inflammation. While it is a potent inhibitor of the CREB:CBP interaction, it has also been noted to potentially modulate other KIX-dependent transcription factors, such as NF-κB and Myb.

Quantitative Data

A summary of the inhibitory constants for this compound from various assays is provided below.

| Parameter | Description | Value | Reference |

| IC50 | Half-maximal inhibitory concentration for CREB activity. | 6.89 μM | |

| Ki | Inhibition constant for disrupting CREB-dependent transcription in cells. | 10 μM | |

| Ki | Inhibition constant for disrupting the CREB:CBP interaction. | 50 μM | |

| Ki | Inhibition constant for disrupting phospho (Ser-133) CREB binding to the KIX domain. | ~90 μM |

Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical CREB signaling pathway and the specific point of inhibition by this compound.

Caption: this compound inhibits the interaction between p-CREB and the CBP KIX domain.

Experimental Protocol: CREB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of this compound on CREB-mediated gene transcription in a cell culture model, such as HEK293T cells.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

CREB-responsive luciferase reporter plasmid (e.g., EVX-1 promoter-luciferase)

-

Control plasmid for transfection normalization (e.g., RSV-β-galactosidase)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Forskolin (dissolved in DMSO)

-

DMSO (vehicle control)

-

Luciferase Assay System

-

β-galactosidase Assay Kit

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection (Day 1):

-

Co-transfect the cells in each well with the CREB-responsive luciferase reporter plasmid and the β-galactosidase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).

-

-

Compound Treatment (Day 2):

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 1 µM to 50 µM.

-

Prepare a vehicle control using DMSO at the same final concentration as the highest this compound dose.

-

Aspirate the medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO vehicle.

-

Pre-treat the cells by incubating for 20-30 minutes.

-

-

Stimulation:

-

Following pre-treatment, add forskolin to the appropriate wells to a final concentration of 10 µM to stimulate CREB phosphorylation and activity. Add DMSO to the unstimulated control wells.

-

Incubate the plate for an additional 4-6 hours.

-

-

Cell Lysis and Reporter Assay (Day 2):

-

Aspirate the medium and wash the cells gently with PBS.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Measure luciferase activity for each well using a luminometer according to the manufacturer's instructions.

-

Measure β-galactosidase activity from the same cell lysates to normalize for transfection efficiency.

-

-

Data Analysis:

-

Normalize the luciferase activity by dividing the relative light units (RLU) by the β-galactosidase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram provides a visual overview of the CREB reporter assay workflow.

Caption: Workflow for a luciferase reporter assay to test this compound efficacy.

Optimal Concentration of KG-501 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KG-501 is a small molecule inhibitor that effectively disrupts the interaction between the cAMP-response element binding protein (CREB) and its coactivator, the CREB-binding protein (CBP).[1][2] This disruption is achieved by targeting the KIX domain of CBP, a critical interface for the binding of phosphorylated CREB (pCREB).[1][2] By inhibiting the CREB:CBP complex formation, this compound attenuates the transcription of CREB target genes, which are implicated in a wide range of cellular processes, including proliferation, survival, and angiogenesis.[1] Notably, this compound has also been shown to modulate the activity of other transcription factors that utilize CBP as a coactivator, such as NF-κB and Myb, highlighting its potential for broader biological effects.[2]

These application notes provide a comprehensive guide for the in vitro use of this compound, including recommended concentration ranges for various assays, detailed experimental protocols, and an overview of its mechanism of action.

Data Presentation: Quantitative Summary of this compound Activity

The optimal concentration of this compound is assay- and cell-type-dependent. The following tables summarize the effective concentrations and inhibitory constants reported in the literature to guide experimental design.

Table 1: Inhibitory Constants of this compound

| Parameter | Value | Target | Assay Type |

| IC50 | 6.89 µM | CREB | Not Specified |

| Ki | ~90 µM | Disrupting phospho (Ser-133) CREB binding to KIX | Biochemical Assay |

| Ki | 50 µM | CREB:CBP Interaction | FRET Assay |

| Ki | 10 µM | CREB-dependent Transcription | Reporter Gene Assay |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line | Concentration Range | Observed Effect |

| CREB Reporter Gene Assay | HEK293T | 10 - 25 µM | Inhibition of forskolin-induced CREB-responsive promoter activity.[1][3] |

| NF-κB Activity & Chemokine Expression | A549, H1734 (NSCLC) | 10 µM | Inhibition of IL-1β–induced NF-κB transcription and CXC chemokine gene expression. |

| Inhibition of KITL Expression | Mouse Ovarian Culture | 4 µM | Reduction of KITL expression.[4] |

| Cytotoxicity/Cell Viability | Various Cancer Cell Lines | >10 µM (Variable) | It is crucial to determine the cytotoxic concentration for each cell line used. |

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the CREB-CBP signaling pathway. Upon activation by various upstream signals (e.g., hormones, growth factors, neuronal activity), protein kinase A (PKA) phosphorylates CREB at Serine 133. This phosphorylation event promotes the recruitment of the coactivator CBP via its KIX domain. The fully assembled CREB-CBP complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription. This compound binds to the KIX domain of CBP, preventing the interaction with phosphorylated CREB and thereby inhibiting gene transcription.

Caption: this compound inhibits the CREB signaling pathway by targeting the KIX domain of CBP.

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the optimal concentration and efficacy of this compound.

CREB Reporter Gene Assay

This assay is used to quantify the inhibitory effect of this compound on CREB-mediated gene transcription.

a. Materials:

-

HEK293T cells

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM with 10% FBS

-

Forskolin (a potent activator of adenylyl cyclase)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

b. Experimental Workflow:

Caption: Workflow for the CREB reporter gene assay.

c. Protocol:

-

Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24 hours post-transfection.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with 10 µM forskolin for 6 hours to induce CREB activity. Include a non-stimulated control group.

-

After incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is essential to determine the concentration range at which this compound exhibits cytotoxic effects, thereby establishing a therapeutic window for its use in non-cytotoxic applications.

a. Materials:

-

Cell line of interest (e.g., A549, HCT116, etc.)

-

96-well plates

-

Complete growth medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

b. Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

c. Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines whether the observed reduction in cell viability is due to apoptosis or necrosis.

a. Materials:

-

Cell line of interest

-

6-well plates

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

b. Experimental Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

c. Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization, and collect the supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Conclusion

This compound is a valuable tool for investigating the role of the CREB-CBP signaling axis in various biological processes. The optimal concentration of this compound for in vitro assays is highly dependent on the specific application and cell type. It is recommended to perform dose-response experiments for each new cell line and assay to determine the most effective and non-toxic concentration. The protocols provided herein offer a robust starting point for researchers to effectively utilize this compound in their in vitro studies.

References

- 1. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. westbioscience.com [westbioscience.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of KG-501 in HEK293T Cell Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

KG-501 is a small molecule inhibitor of the cAMP response element-binding protein (CREB), a key transcription factor involved in a multitude of cellular processes including proliferation, differentiation, and survival. It functions by disrupting the interaction between the CREB-binding protein (CBP) and the phosphorylated form of CREB (pCREB), thereby inhibiting CREB-dependent gene transcription.[1][2] HEK293T cells are a commonly used cell line in biomedical research due to their high transfectability and robust growth characteristics, making them an ideal model system to study signaling pathways involving CREB. These application notes provide detailed protocols for utilizing this compound in HEK293T cell-based assays to investigate CREB-mediated signaling.

Mechanism of Action:

This compound specifically targets the KIX domain of CBP, a crucial interaction site for pCREB.[3] By binding to a surface on the KIX domain, this compound allosterically inhibits the binding of pCREB, thus preventing the recruitment of the transcriptional machinery necessary for the expression of CREB target genes.[2] Notably, this compound does not interfere with the upstream phosphorylation of CREB at Serine-133.[4] This specific mode of action makes this compound a valuable tool for dissecting the downstream consequences of CREB activation.

Quantitative Data Summary

| Parameter | Value | Cell Line | Experimental Context | Reference |

| Ki (CREB-dependent transcription) | 10 µM | - | In vitro transcription assay | [1] |

| Ki (CREB:CBP interaction) | 50 µM | - | In vitro binding assay | [1] |

| Ki (pCREB binding to KIX) | ~90 µM | - | In vitro binding assay | [1][3] |

| IC50 (CREB inhibition) | 6.89 µM | - | Not specified | [3] |

| Effective Concentration | 10 - 25 µM | HEK293T | Inhibition of CREB target gene expression | [4] |

| Pre-incubation Time | 20 - 30 minutes | HEK293T | Prior to stimulation with forskolin | [2][4] |

| Stimulation Time | 45 minutes - 4 hours | HEK293T | With forskolin to induce cAMP/CREB pathway | [2][4] |

Experimental Protocols

Protocol 1: Inhibition of CREB-Responsive Luciferase Reporter Gene Expression

This protocol details the steps to quantify the inhibitory effect of this compound on the transcriptional activity of CREB in HEK293T cells using a luciferase reporter assay.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CREB-responsive luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])

-

Control plasmid for transfection normalization (e.g., a Renilla luciferase or β-galactosidase expression vector)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (stock solution in DMSO)

-

Forskolin (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the CREB-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24 hours post-transfection.

-

-

This compound Treatment and Stimulation:

-

Prepare dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

-

Pre-treat the cells by replacing the medium with the this compound or vehicle-containing medium.

-

Following pre-treatment, add forskolin to the wells to a final concentration of 10 µM to stimulate the cAMP pathway and induce CREB activation. For negative control wells, add an equivalent volume of DMSO.

-

Incubate the cells for 4 hours at 37°C.[2]

-

-

Luciferase Assay:

-

After the 4-hour incubation, remove the medium and wash the cells once with PBS.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

-

Calculate the fold induction of luciferase activity by forskolin in the absence and presence of this compound.

-

Plot the dose-response curve for this compound inhibition and determine the IC50 value if desired.

-

Protocol 2: Analysis of Endogenous CREB Target Gene Expression by RT-qPCR

This protocol describes how to assess the effect of this compound on the expression of endogenous CREB target genes (e.g., NR4A2, c-fos) in HEK293T cells.

Materials:

-

HEK293T cells

-

Complete growth medium